34-Tyr-bpth (7-34) amide, also known as (D-Trp12,Tyr34)-parathyroid hormone (7-34) amide, is a synthetic analog of parathyroid hormone, specifically designed to modulate its biological activity. This compound is derived from the parathyroid hormone sequence and plays a significant role in calcium and phosphate metabolism, influencing bone health and other physiological processes.
The synthesis of 34-Tyr-bpth (7-34) amide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the sequence and modifications of amino acids, ensuring high purity and yield of the final product.
The molecular formula of 34-Tyr-bpth (7-34) amide is . The structure comprises a sequence of amino acids with specific modifications at positions 12 and 34, enhancing its biological activity.
34-Tyr-bpth (7-34) amide participates in various biochemical reactions primarily related to its interaction with parathyroid hormone receptors. These include:
The compound's modified structure allows it to engage with both cell surface receptors and intracellular receptors, although it shows preferential binding to certain receptor conformations that enhance its efficacy compared to native parathyroid hormone .
The mechanism by which 34-Tyr-bpth (7-34) amide exerts its effects involves several steps:
Studies indicate that this compound can enhance bone mass when administered intermittently, similar to natural parathyroid hormone .
The development of [Tyr³⁴]bPTH(7-34)NH₂ and its optimized derivative [D-Trp¹²,Tyr³⁴]bPTH(7-34)NH₂ represents a strategic breakthrough in peptide-based endocrine pharmacology. Early structure-activity relationship (SAR) studies revealed that position 12 in the PTH peptide sequence tolerated significant structural modification. Researchers systematically substituted glycine at this position with D-tryptophan, capitalizing on the broader structural latitude observed in this region. This substitution produced a remarkable 12-fold increase in receptor binding affinity for renal and bone PTH receptors compared to the parent compound [Tyr³⁴]bPTH(7-34)NH₂. Additionally, antagonistic potency against PTH-stimulated adenylate cyclase activity amplified 13- to 27-fold across renal and osseous tissues [2] [4].
The incorporation of tyrosine at position 34 ([Tyr³⁴]) served a dual purpose: it replaced the native valine residue to allow radioiodination for tracer studies and enhanced receptor interaction stability. The combined modifications—D-Trp¹² for enhanced binding and Tyr³⁴ for biochemical utility—exemplify rational peptide drug design. Competitive antagonism was rigorously confirmed through Schild analysis of adenylate cyclase inhibition and Scatchard plots of saturation binding, demonstrating direct receptor competition with native PTH without intrinsic agonist activity [2] [7]. This work established that D-amino acid substitutions stabilize helical conformations critical for high-affinity receptor interaction, providing a template for future antagonist development.
Table 1: Comparative Efficacy of Key PTH Antagonist Analogs
| Compound | Modifications | Relative Binding Affinity | Inhibition of PTH-Stimulated cAMP (%) | Reference |
|---|---|---|---|---|
| [Tyr³⁴]bPTH(7-34)NH₂ | Position 34 substitution | 1× (Baseline) | 40-60% | [2] |
| [D-Trp¹²,Tyr³⁴]bPTH(7-34)NH₂ | Positions 12 (D-Trp) & 34 | 12× increase | 85-92% | [2] [5] |
| [Nle⁸,¹⁸,D-Trp¹²,Tyr³⁴]bPTH(7-34)NH₂ | Additional Nle substitutions | Comparable to D-Trp¹² variant | 84% (in vivo calcium reduction) | [1] |
[Tyr³⁴]bPTH(7-34)NH₂ and its derivatives have become indispensable tools for probing PTH receptor (PTH1R) physiology and pathophysiology. In vitro studies using bovine renal cortical membranes demonstrated that [D-Trp¹²,Tyr³⁴]bPTH(7-34)NH₂ binds PTH1R with a dissociation constant (Kᵢ) of 69 nM, establishing it as a high-affinity competitive antagonist [5]. This affinity enables precise blockade of PTH and PTH-related protein (PTHrP) signaling in diverse experimental systems. In opossum kidney (OK) cell models, the antagonist (0.05–10 μM) produces concentration-dependent inhibition of both PTH- and PTHrP-stimulated cAMP formation, confirming its efficacy against pathophysiological hypercalcemic mediators [5].
In vivo applications have further solidified its research utility. Thyroparathyroidectomized (TPTX) rat studies revealed that [D-Trp¹²,Tyr³⁴]bPTH(7-34)NH₂ achieves dose-dependent suppression of PTH-induced hypercalcemia. At a 200-fold molar excess (12 nmol/h), it reduces PTH-stimulated serum calcium elevation by 84%. Even at lower antagonist:agonist ratios (10:1), significant inhibition (40–50%) occurs when administered 2 hours before PTH exposure [1]. Beyond mineral metabolism, this antagonist completely blocks endogenous PTH activity in avian models, reversing PTH-mediated phosphate excretion in starlings and abolishing expected phosphaturic responses to EGTA-induced hypocalcemia [3]. These findings underscore its versatility in dissecting PTH’s endocrine actions across species and physiological contexts.
Table 2: Functional Activity of [Tyr³⁴]bPTH(7-34)NH₂ Derivatives in Model Systems
| Experimental System | Key Finding | Concentration/Dose | Biological Impact |
|---|---|---|---|
| Bovine renal cortical membranes | Competitive inhibition of PTH binding | Kᵢ = 69 nM | Validated high receptor affinity |
| Opossum kidney (OK) cells | Inhibition of PTHrP/PTH-stimulated cAMP | 0.05–10 μM | Blocked cAMP production by >80% |
| TPTX rat model (in vivo) | Reduction of PTH-induced hypercalcemia | 12 nmol/h (200:1 ratio) | 84% decline in serum calcium elevation |
| Avian renal phosphate transport | Reversal of PTH-mediated phosphate excretion | 0.05 mg/hr infusion | Normalized phosphate excretion patterns |
The antagonist's specificity has facilitated exploration of non-classical PTH actions. For instance, it inhibits bPTH(1-34)-induced uterine relaxation in rodent models and blocks associated adenylate cyclase activation in osteoblast-like cells [6]. This highlights PTH1R expression and function in non-skeletal tissues—a finding enabled by precise pharmacological tools like [Tyr³⁴]bPTH(7-34)NH₂ derivatives. Consequently, these compounds remain foundational for investigating PTH signaling complexity in bone development, renal mineral handling, and ectopic receptor expression.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: